7-chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

Description

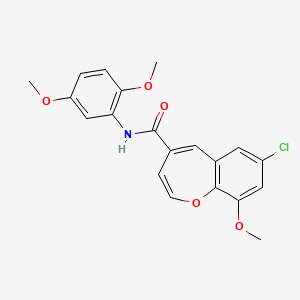

7-Chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by a benzoxepine core (a seven-membered oxygen-containing heterocycle) with multiple substituents:

- Position 7: Chlorine atom.

- Position 9: Methoxy group.

- Position 4: Carboxamide group linked to a 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name |

7-chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5/c1-24-15-4-5-17(25-2)16(11-15)22-20(23)12-6-7-27-19-13(8-12)9-14(21)10-18(19)26-3/h4-11H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLRCYRSRKEYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a halogenated phenol and an appropriate alkyne or alkene.

Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a strong acid or base as a catalyst.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

7-chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include phenethylamine derivatives such as the NBOMe and NBOH series (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe, and 25H-NBOH), which share the 2,5-dimethoxyphenyl group but differ in core structure and substituents.

| Feature | Target Compound | NBOMe/NBOH Series |

|---|---|---|

| Core Structure | Benzoxepine ring | Phenethylamine backbone |

| Aromatic Substituents | 2,5-Dimethoxyphenyl (N-linked) | 2,5-Dimethoxyphenyl (C-linked) |

| Halogenation | Chlorine at position 7 | Halogens (I, Br, Cl) at position 4 |

| Functional Groups | Carboxamide, methoxy | Methoxy, hydroxyl (NBOH), or benzyl-NH |

Key Differences :

Pharmacological Implications

While direct receptor-binding data for the target compound are unavailable, structural parallels suggest possible activity at serotonin receptors (5-HT2A/2C), which are implicated in hallucinogenic effects. However:

- NBOMe Series: High potency at 5-HT2A receptors (sub-nanomolar affinity) due to halogen and methoxy substitutions .

- Target Compound : The benzoxepine scaffold may alter pharmacokinetics (e.g., blood-brain barrier penetration) and receptor engagement compared to phenethylamines.

Legal and Regulatory Status

- NBOMe/NBOH Compounds : Explicitly regulated under the Uniform Controlled Substances Act (2021–22) as derivatives of N-benzylphenethylamine .

- Target Compound: Not listed in current controlled substance schedules. Its benzoxepine core likely excludes it from phenethylamine-derived regulatory definitions, despite shared substituents.

Analytical Detection

Biological Activity

7-Chloro-N-(2,5-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class. Its unique molecular structure suggests potential biological activities, particularly in the realms of oncology and inflammation. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a benzoxepine core with specific substitutions that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits antitumor , anti-inflammatory , and antimicrobial activities. Below is a detailed examination of these activities:

Antitumor Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown selective toxicity towards malignant cells while sparing non-malignant cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | 0.5 | High |

| HSC-2 (Oral Carcinoma) | 0.7 | Moderate |

| HCT116 (Colon Cancer) | 0.6 | High |

The selectivity index is calculated as the ratio of IC50 values for non-malignant versus malignant cells, indicating the compound's potential as a targeted therapy.

The mechanism by which this compound exerts its antitumor effects involves:

- Caspase Activation : The compound activates caspases-3 and -7, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It induces G2 phase arrest followed by sub-G1 accumulation, suggesting an interruption in cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cancer cells, contributing to its cytotoxic effects.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. It appears to inhibit key enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates distinct advantages:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 7-Chloro-1-benzoxepine-4-carboxamide | Moderate cytotoxicity | Lacks dimethoxy substitution |

| N-propyl-1-benzoxepine-4-carboxamide | Low anti-inflammatory effects | Propyl group reduces activity |

| 7-Chloro-N-methyl-1-benzoxepine-4-carboxamide | Limited selectivity | Methyl group affects binding affinity |

The presence of both the chlorine atom and the dimethoxyphenyl group in the target compound enhances its reactivity and biological efficacy compared to its analogs.

Case Studies

Case studies focusing on this compound have revealed promising results in preclinical models:

- Study on Leukemic Cells : In a study evaluating HL-60 cells treated with varying concentrations of the compound, significant apoptosis was observed at doses as low as 0.5 µM.

- Inflammation Model : In vivo models demonstrated reduced inflammatory markers in tissues treated with the compound compared to controls, indicating its potential utility in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.